molecular formula C16H16ClNOS B5823130 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine

1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine

Cat. No. B5823130
M. Wt: 305.8 g/mol
InChI Key: OBWNESFOIWOSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders, including addiction, depression, and anxiety.

Mechanism of Action

1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine works by inhibiting the activity of HDAC enzymes, which play a key role in regulating gene expression and chromatin structure. By inhibiting HDAC activity, 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine can increase the acetylation of histone proteins, leading to changes in gene expression that are thought to underlie its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine has been shown to have other biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It has also been shown to increase levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating anxiety and other aspects of behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine for lab experiments is its high selectivity for HDAC enzymes, which reduces the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, one limitation is its relatively short half-life in vivo, which may require frequent dosing in some experiments.

Future Directions

There are several potential future directions for research on 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine. One area of interest is its potential use in combination with other drugs or therapies for the treatment of addiction, depression, and anxiety. Another area of interest is its potential use in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine.

Synthesis Methods

1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine can be synthesized using a multi-step process that involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-(2-furyl)-1,3,4-thiadiazole-2-thiol to form the corresponding thioester, which is then reduced with sodium borohydride to form 1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine.

Scientific Research Applications

1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, including cocaine, heroin, and nicotine. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

properties

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-13-6-4-12(5-7-13)14-8-9-15(19-14)16(20)18-10-2-1-3-11-18/h4-9H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWNESFOIWOSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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